4-Hydroxyhexanoic acid

Übersicht

Beschreibung

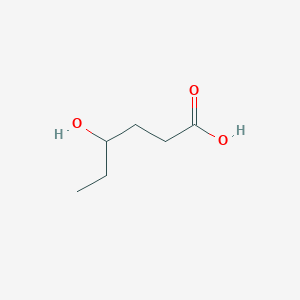

4-Hydroxyhexanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . It is also known by other names such as 4-Hydroxycaproate, 4-Hydroxycaproic acid, and 4-hydroxy-hexanoic acid .

Synthesis Analysis

Various aerobic Gram-negative bacteria have been analyzed for utilizing 4-Hydroxyhexanoic acid as a carbon source for growth and for synthesis of polyhydroxyalkanoic acids (PHA) . Recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB − 4, which harbored plasmid pHP1014::E156 with the PHA-biosynthesis genes of Thiocapsa pfennigii, incorporated 4-Hydroxyhexanoic acid up to a molar fraction of 47 or 1.4%, respectively, into PHA .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyhexanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has #H bond acceptors: 3, #H bond donors: 2, and #Freely Rotating Bonds: 4 .

Physical And Chemical Properties Analysis

4-Hydroxyhexanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 280.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 60.3±6.0 kJ/mol and a flash point of 137.6±19.1 °C . The index of refraction is 1.460, and the molar refractivity is 32.9±0.3 cm3 . The polar surface area is 58 Å2, and the polarizability is 13.0±0.5 10-24 cm3 . The surface tension is 42.6±3.0 dyne/cm, and the molar volume is 120.1±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Biosynthetic Polyhydroxyalkanoic Acids from Bacteria : 4-Hydroxyhexanoic acid has been identified as a new constituent in the synthesis of polyhydroxyalkanoic acids (PHA) by various aerobic Gram-negative bacteria. This discovery points towards its potential role in the production of biodegradable plastics (Valentin et al., 2004).

Hydroxamic Acids in Plant Defense : Hydroxamic acids derived from 4-hydroxyhexanoic acid play a significant role in the defense mechanisms of cereals against pests and diseases (Niemeyer, 1988).

Identification in Microbial Products : The compound has been found in microbial productions, such as in the isolation and characterization of amino acids from the mushroom Tricholomopsis rutilans, highlighting its presence in various natural products (Niimura & Hatanaka, 1974).

Reactivity in Oil-in-Water Emulsions : Studies on the reactivity of 4-hydroxyhexanoic acid in oil-in-water emulsions have shown its role in the formation of certain acids and its interaction with proteins, which can be significant in food science and lipid oxidation research (Vandemoortele et al., 2020).

Antibacterial Applications : A derivative, 4-keto-5-amino-6-hydroxyhexanoic acid, isolated from Bacillus cereus has shown antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria (Perlman et al., 1981).

In Tissue Engineering : 4-Hydroxyhexanoic acid is used in the production of polyhydroxyalkanoates (PHAs) for medical applications, particularly in tissue engineering. Its role in the differentiation of human bone marrow mesenchymal stem cells into nerve cells has been explored, demonstrating its potential in regenerative medicine (Wang et al., 2010).

As a Structural Element in Chemical Synthesis : The compound plays a significant role in the chemical synthesis of modified peptides and in the industry of polyamide synthetic fibers (Markowska et al., 2021).

In Photocatalytic Degradation : 4-Hydroxyhexanoic acid has been studied in the context of photocatalytic degradation, particularly in the degradation of aromatic organoarsenic compounds in TiO2 suspension, highlighting its environmental applications (Zheng et al., 2014).

Zukünftige Richtungen

Future directions related to 4-Hydroxyhexanoic acid and biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .

Eigenschaften

IUPAC Name |

4-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKNKURIGPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

781658-18-2 | |

| Record name | Hexanoic acid, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781658-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870045 | |

| Record name | 4-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyhexanoic acid | |

CAS RN |

13532-38-2 | |

| Record name | 4-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)